ethyl 2-amino-5-methylthiazole-4-carboxylate structure elucidation
ethyl 2-amino-5-methylthiazole-4-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-amino-5-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound featuring a core thiazole ring substituted with amino and carboxylate groups.[1] Its molecular formula is C₇H₁₀N₂O₂S, and it has a molecular weight of approximately 186.23 g/mol .[1][2] This compound serves as a crucial building block in organic synthesis, particularly for the development of medicinally and biologically significant molecules.[3] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown potential as antileukemic and antimicrobial agents.[3][4] Given its importance, a definitive structural elucidation is paramount for its application in research and drug development.
This guide details the synthesis and comprehensive structure elucidation of ethyl 2-amino-5-methylthiazole-4-carboxylate using modern spectroscopic techniques.
Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate
The compound is commonly prepared via a one-pot synthesis reaction, which is efficient and simplifies the work-up process compared to traditional two-step methods.[3][5] The synthesis involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate, which is then reacted with thiourea to yield the final product.[3]
Caption: One-pot synthesis pathway for ethyl 2-amino-5-methylthiazole-4-carboxylate.
Experimental Protocol: One-Pot Synthesis [3]
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Bromination: To a mixture of ethyl acetoacetate (0.05 mol) in 50.0 mL of water and 20.0 mL of THF at a temperature below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).
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Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material using thin-layer chromatography (TLC).
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Cyclization: Add thiourea (0.05 mol) to the mixture and heat it to 80°C for 2 hours.
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Work-up: After cooling the mixture to room temperature, filter it to remove any insoluble substances. Add ammonia water (NH₃·H₂O) to the filtrate to basify it.
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Isolation: The resulting yellow floccules are stirred for 10 minutes and then collected by filtration.
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Purification: Wash the collected solid with water and recrystallize it from ethyl acetate to yield the pure product.
Structure Elucidation Workflow
The definitive structure of the synthesized compound is established through a combination of spectroscopic methods. Each technique provides unique information about the molecular framework, functional groups, and atomic connectivity, collectively confirming the identity of ethyl 2-amino-5-methylthiazole-4-carboxylate.
Caption: Workflow for the structure elucidation of ethyl 2-amino-5-methylthiazole-4-carboxylate.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The spectrum of ethyl 2-amino-5-methylthiazole-4-carboxylate, typically recorded in CDCl₃, shows distinct signals corresponding to each unique proton group.[3] The amino (NH₂) protons often appear as a broad singlet.[1]
Table 1: ¹H NMR Spectral Data [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.19 | Triplet (t) | 3H | -OCH₂CH ₃ |
| 2.36 | Singlet (s) | 3H | thiazole-4-CH ₃ |
| 4.13 | Quartet (q) | 2H | -OCH ₂CH₃ |
| 7.69 | Singlet (s) | 2H | thiazole-2-NH ₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. The spectrum provides evidence for the ethyl ester, the methyl group, and the carbon atoms of the thiazole ring.
Table 2: ¹³C NMR Spectral Data [3]
| Chemical Shift (δ) ppm | Assignment |
| 14.32 | thiazole-4-C H₃ |
| 17.12 | -OCH₂C H₃ |
| 59.72 | -OC H₂CH₃ |
| 107.34 | thiazole-5-C |
| 159.34 | thiazole-4-C |
| 161.95 | C =O (ester) |
| 170.21 | thiazole-2-C |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) is typically observed.
Table 3: Mass Spectrometry Data
| m/z | Ion | Source |
| 187 | [M+H]⁺ | [3] |
| 186 | [M]⁺ | [2] |
| 141 | Fragment | [2] |
| 114 | Fragment | [2] |
The observed protonated molecular ion at m/z 187 is consistent with the calculated molecular weight of 186.23 g/mol for the molecular formula C₇H₁₀N₂O₂S.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and vibrations associated with the thiazole ring.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3250 | N-H | Amine stretch |
| 3000-2850 | C-H | sp³ stretch |
| ~1700 | C=O | Ester stretch |
| ~1620 | C=N | Thiazole ring stretch |
| ~1550 | N-H | Amine bend |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound, which is compared against the calculated theoretical values to confirm the molecular formula.
Table 5: Elemental Analysis Data [3]
| Element | Calculated (%) | Found (%) |
| C | 45.15 | 45.29 |
| H | 5.41 | 5.49 |
| N | 15.04 | 15.15 |
The strong correlation between the found and calculated percentages provides definitive confirmation of the compound's elemental composition and molecular formula.[3]
Conclusion
The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis provides unambiguous evidence for the structure of ethyl 2-amino-5-methylthiazole-4-carboxylate. The synthesis protocol described is efficient, and the analytical workflow is robust for confirming the identity and purity of the final product. This comprehensive structural characterization is essential for its reliable use in medicinal chemistry and further synthetic applications.
References
- 1. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
